molecular formula C25H25N3O3S B2751237 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide CAS No. 899986-26-6

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2751237
M. Wt: 447.55
InChI Key: KCMMJJCPWXYSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide” is a complex organic molecule. It is not intended for human or veterinary use and is available for research use only12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, the synthesis of similar compounds often involves complex organic reactions, including the formation of heterocyclic rings and the introduction of various functional groups34.



Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The molecule includes a benzofuro[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and a dimethylphenyl group12.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the literature. However, similar compounds are often involved in a variety of chemical reactions, including redox reactions, substitution reactions, and complexation reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the literature. However, the molecular formula is C25H25N3O3S and the molecular weight is 447.552.


Scientific Research Applications

Structural Analyses and Synthetic Methodologies

Research has explored the structural characteristics and synthetic routes for compounds with similar chemical frameworks. Studies have detailed the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting their folded conformations and intramolecular interactions (Subasri et al., 2016). These analyses provide insight into the molecular geometry that could influence the biological activity of closely related compounds.

Additionally, the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation has been reported, indicating a method for preparing structurally similar compounds with potential insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).

Biological Activities

Several studies have focused on the biological activities of compounds with related structural motifs. For instance, potent dual inhibitors of thymidylate synthase and dihydrofolate reductase have been synthesized, exhibiting significant activities against human enzymes. These findings suggest potential applications in cancer therapy due to the critical roles these enzymes play in nucleotide synthesis and cellular proliferation (Gangjee et al., 2008).

Furthermore, research on classical and nonclassical antifolates has highlighted the synthesis of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase inhibitors and antitumor agents, underscoring the therapeutic relevance of such compounds (Gangjee et al., 2007).

Anticancer and Antimicrobial Potential

The synthesis and evaluation of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been conducted, with some compounds showing potent and selective cytotoxic effects against leukemia cell lines, illustrating the anticancer potential of molecules within this chemical space (Horishny et al., 2021).

Safety And Hazards

As this compound is intended for research use only, it should be handled with care. No specific safety or hazard information is available in the literature12.


Future Directions

The future directions for research on this compound are not specified in the available literature. However, given its complex structure and potential for modification, it could be a subject of interest in various fields of research, including medicinal chemistry and drug discovery.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a subject matter expert.


properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-15-11-12-19(16(2)13-15)26-21(29)14-32-25-27-22-18-9-5-6-10-20(18)31-23(22)24(30)28(25)17-7-3-4-8-17/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMMJJCPWXYSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

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